![molecular formula C14H13N5O2 B7644670 N-[3-(imidazol-1-ylmethyl)phenyl]-4-methyl-1,2,5-oxadiazole-3-carboxamide](/img/structure/B7644670.png)
N-[3-(imidazol-1-ylmethyl)phenyl]-4-methyl-1,2,5-oxadiazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(imidazol-1-ylmethyl)phenyl]-4-methyl-1,2,5-oxadiazole-3-carboxamide, also known as IMCO, is a synthetic compound that has been the focus of several scientific research studies. IMCO has been found to have potential applications in the field of medicine due to its unique chemical structure and mechanism of action. In
Wissenschaftliche Forschungsanwendungen
N-[3-(imidazol-1-ylmethyl)phenyl]-4-methyl-1,2,5-oxadiazole-3-carboxamide has been found to have potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been shown to have potent inhibitory effects on certain enzymes, such as carbonic anhydrase and acetylcholinesterase, which are involved in various physiological processes. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, such as Alzheimer's disease, cancer, and diabetes.
Wirkmechanismus
The mechanism of action of N-[3-(imidazol-1-ylmethyl)phenyl]-4-methyl-1,2,5-oxadiazole-3-carboxamide involves the inhibition of specific enzymes, which results in the modulation of various physiological processes. This compound has been found to inhibit carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. Additionally, this compound has been found to inhibit acetylcholinesterase, which is involved in the regulation of neurotransmission in the brain. The inhibition of these enzymes by this compound results in the modulation of various physiological processes, leading to potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including the inhibition of specific enzymes, anti-inflammatory and antioxidant properties, and potential therapeutic effects for various diseases. The inhibition of specific enzymes by this compound results in the modulation of various physiological processes, leading to potential therapeutic effects. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[3-(imidazol-1-ylmethyl)phenyl]-4-methyl-1,2,5-oxadiazole-3-carboxamide in lab experiments is its potent inhibitory effects on specific enzymes, which allows for the modulation of various physiological processes. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in vivo.
Zukünftige Richtungen
There are several future directions for the research on N-[3-(imidazol-1-ylmethyl)phenyl]-4-methyl-1,2,5-oxadiazole-3-carboxamide, including the exploration of its potential therapeutic effects for various diseases, such as Alzheimer's disease, cancer, and diabetes. Additionally, the optimization of the synthesis method for this compound may lead to increased yield and purity of the compound. Furthermore, the exploration of the potential side effects and toxicity of this compound may lead to a better understanding of its safety profile. Overall, the research on this compound has the potential to contribute to the development of new therapeutic agents for various diseases.
Synthesemethoden
The synthesis of N-[3-(imidazol-1-ylmethyl)phenyl]-4-methyl-1,2,5-oxadiazole-3-carboxamide involves several steps, including the reaction of 3-(imidazol-1-ylmethyl)aniline with 4-methyl-1,2,5-oxadiazole-3-carboxylic acid chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain the final compound, this compound. The synthesis of this compound has been optimized to ensure high yield and purity of the compound.
Eigenschaften
IUPAC Name |
N-[3-(imidazol-1-ylmethyl)phenyl]-4-methyl-1,2,5-oxadiazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2/c1-10-13(18-21-17-10)14(20)16-12-4-2-3-11(7-12)8-19-6-5-15-9-19/h2-7,9H,8H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDZSLGHQSXINT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1C(=O)NC2=CC=CC(=C2)CN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.